Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-
Overview
Description
Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-: is a complex organic compound characterized by its unique structure, which includes a benzene ring, a sulfonyl fluoride group, and a pyrimidinyl methoxy group[_{{{CITATION{{{_1{Benzenesulfonylfluoride, 4-[2,6-diamino-5-(3,4-dichlorophenyl)-4 ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]- typically involves multiple steps, starting with the formation of the pyrimidinyl core. This can be achieved through a condensation reaction between an appropriate amine and a diketone derivative[_{{{CITATION{{{1{Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4 ](https://wwwchemsrccom/cas/24346-16-5_1113408html){{{CITATION{{{_1{Benzenesulfonylfluoride, 4-[2,6-diamino-5-(3,4-dichlorophenyl)-4 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonyl fluoride group can be oxidized to form sulfonic acids.
Reduction: : The pyrimidinyl ring can be reduced to form different derivatives.
Substitution: : The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfonic acids and their derivatives.
Reduction: : Reduced pyrimidinyl derivatives.
Substitution: : Chloro-substituted phenyl derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.
Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways.
Industry: : Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]- exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition or modulation of biological processes.
Comparison with Similar Compounds
Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-: is unique due to its specific structural features. Similar compounds include:
Benzenesulfonyl fluoride: : Lacks the pyrimidinyl and dichlorophenyl groups.
4-(2-Aminoethyl)benzenesulfonyl fluoride: : Contains an aminoethyl group instead of the pyrimidinyl group.
1,3-Benzenedisulfonyl fluoride: : Has two sulfonyl fluoride groups on the benzene ring.
Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]- .
Properties
IUPAC Name |
4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]benzenesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4O3S/c18-12-6-1-9(7-13(12)19)15-14(23-17(22)24-16(15)21)8-27-10-2-4-11(5-3-10)28(20,25)26/h1-7H,8H2,(H4,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMFPOJITFDIJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329491 | |
Record name | Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24346-16-5 | |
Record name | NSC125847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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